molecular formula C21H25NO4S B284518 Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate

Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate

Cat. No. B284518
M. Wt: 387.5 g/mol
InChI Key: SJHXZTUPNGQWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 involves the inhibition of the enzyme thioredoxin reductase, which plays a crucial role in maintaining cellular redox balance. By inhibiting this enzyme, Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 disrupts the redox balance in cancer cells, leading to oxidative stress and ultimately inducing apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 has also been shown to exhibit anti-inflammatory and antioxidant effects. Studies have demonstrated that Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 in lab experiments is its high potency and selectivity towards cancer cells. Additionally, its synthetic nature allows for easy modification and optimization of its structure for improved therapeutic efficacy. However, one limitation of using Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 is its potential toxicity towards normal cells, which requires careful dosage and administration.

Future Directions

There are several potential future directions for research involving Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1. One possible direction is the development of novel drug delivery systems to improve its bioavailability and reduce toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 and its potential applications in other diseases beyond cancer. Finally, the development of analogs and derivatives of Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 could lead to the discovery of more potent and selective anti-tumor agents.
Conclusion
In conclusion, Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 is a synthetic Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate that exhibits potent anti-tumor activity and has potential therapeutic applications in cancer research. Its mechanism of action involves the inhibition of thioredoxin reductase, leading to oxidative stress and apoptosis in cancer cells. While there are limitations to its use in lab experiments, its synthetic nature and high potency make it a promising candidate for future research and drug development.

Synthesis Methods

The synthesis of Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 involves a multi-step process that begins with the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate is then reacted with 2-(4-ethoxyanilino)-2-oxoethyl mercaptan to form 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoic acid. Finally, the acid is esterified with isopropyl alcohol to form Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate 1 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.

properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

propan-2-yl 4-[[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoate

InChI

InChI=1S/C21H25NO4S/c1-4-25-19-11-9-18(10-12-19)22-20(23)14-27-13-16-5-7-17(8-6-16)21(24)26-15(2)3/h5-12,15H,4,13-14H2,1-3H3,(H,22,23)

InChI Key

SJHXZTUPNGQWJB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)OC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)OC(C)C

Origin of Product

United States

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